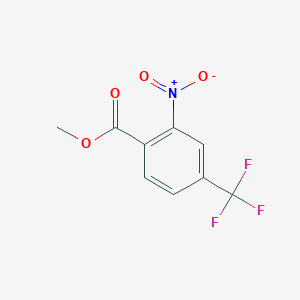

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRZKAYPKZGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460955 | |

| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228418-45-9 | |

| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228418-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies for Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to light yellow oil.[2] It is slightly soluble in acetonitrile, chloroform, and DMSO.[2] For long-term storage, it is recommended to keep it in a dark place, sealed in a dry environment at room temperature or between 2-8°C, and protected from light.[2][3]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₃NO₄ | [4] |

| Molecular Weight | 249.15 g/mol | [4] |

| CAS Number | 228418-45-9 | [4] |

| Appearance | Colorless to Light Yellow Oil | [2] |

| Boiling Point | 272 °C | [2] |

| Density | 1.442 g/cm³ | [2] |

| Flash Point | 118 °C | [2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would likely show signals corresponding to the aromatic protons and the methyl ester protons. The protons on the benzene ring will be influenced by the electron-withdrawing nitro and trifluoromethyl groups, and the electron-donating methyl ester group, leading to complex splitting patterns.

Table 2: Predicted ¹H NMR Chemical Shifts and Coupling Constants

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.5 - 8.5 | m | - |

| -OCH₃ | ~3.9 | s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the trifluoromethyl carbon, and the methyl carbon of the ester.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | 164-166 |

| C-CF₃ | 120-135 (q) |

| Aromatic C | 120-150 |

| -OCH₃ | ~53 |

| -CF₃ | ~123 (q) |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 249. Key fragmentation patterns for nitroaromatic esters typically involve the loss of the alkoxy group (-OCH₃), the nitro group (-NO₂), and the entire ester group (-COOCH₃).[5]

Table 4: Predicted Key Mass-to-Charge (m/z) Values in Mass Spectrum

| Fragment | Predicted m/z |

| [M]⁺ | 249 |

| [M - OCH₃]⁺ | 218 |

| [M - NO₂]⁺ | 203 |

| [M - COOCH₃]⁺ | 190 |

Infrared (IR) Spectroscopy

The IR spectrum will likely exhibit characteristic absorption bands for the nitro group, the ester carbonyl group, the C-F bonds of the trifluoromethyl group, and the aromatic ring.

Table 5: Predicted Characteristic IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (-OCH₃) | 2850-2960 |

| C=O stretch (Ester) | 1720-1740 |

| Aromatic C=C stretch | 1450-1600 |

| Asymmetric NO₂ stretch | 1520-1560 |

| Symmetric NO₂ stretch | 1340-1380 |

| C-O stretch (Ester) | 1100-1300 |

| C-F stretch | 1000-1400 |

Synthesis Methodology

A common method for the preparation of this compound involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[1]

Experimental Protocol

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzamide [1]

-

To a reaction vessel, add 2-nitro-4-(trifluoromethyl)benzonitrile and a suitable acidic or basic catalyst.

-

For acid catalysis, concentrated sulfuric acid can be used. The mixture is heated to facilitate the hydrolysis reaction.

-

For base catalysis, an aqueous solution of a strong base like sodium hydroxide can be used.

-

The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

-

Upon completion, the reaction mixture is worked up by extraction and washing to isolate the crude 2-nitro-4-(trifluoromethyl)benzamide.

Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzamide to this compound [1]

-

The crude 2-nitro-4-(trifluoromethyl)benzamide is dissolved in methanol.

-

A catalytic amount of concentrated sulfuric acid is added to the solution.

-

The reaction mixture is heated to reflux.

-

The reaction progress is monitored by HPLC.[1]

-

After completion, the mixture is cooled, and the product is isolated through extraction, followed by washing with an aqueous bicarbonate solution and water.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield the final product.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable technique for monitoring the reaction progress and assessing the purity of this compound.[1]

HPLC Method (General Protocol)

-

Column: A reversed-phase C18 column is typically used for the analysis of aromatic compounds.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.[6]

-

Detection: UV detection at a wavelength of 254 nm is appropriate due to the aromatic nature of the compound.[1]

-

Sample Preparation: Samples are dissolved in a suitable solvent, such as the mobile phase, and filtered before injection.[6]

Safety and Handling

This compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Table 6: Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data sourced from safety data sheets of similar compounds.[3]

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of more complex molecules. Its utility has been demonstrated in the preparation of:

-

Isoxazolinone antibacterial agents: Where it is used in synthetic pathways that replace a stereogenic center with nitrogen.

-

Benzo[b]azepines: These compounds have been investigated as inhibitors of cholesterol ester transfer protein (CETP).

This technical guide provides a summary of the available information on this compound. For further details, it is recommended to consult the cited references and relevant safety data sheets.

References

An In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS: 228418-45-9): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-nitro-4-(trifluoromethyl)benzoate, a fluorinated aromatic compound, is a key intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its utilization in the synthesis of prominent pharmaceutical and agrochemical agents, and an exploration of the signaling pathways targeted by its derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into the synthetic utility and therapeutic potential of this versatile building block.

Introduction

This compound (CAS No. 228418-45-9) is a substituted methyl benzoate derivative characterized by the presence of a nitro group ortho to the ester and a trifluoromethyl group in the para position. This unique substitution pattern imparts specific reactivity and electronic properties that make it a valuable precursor in organic synthesis. Its primary utility lies in its role as a key starting material for the preparation of a range of therapeutic agents and agrochemicals, including 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. This guide will delve into the technical details of this compound, providing a foundation for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference |

| CAS Number | 228418-45-9 | N/A |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.14 g/mol | [1] |

| Appearance | Colourless to Light Yellow Oil or Solid | [2] |

| Boiling Point | 272 °C | [2] |

| Density | 1.442 g/cm³ | [2] |

| Flash Point | 118 °C | [2] |

| Storage Temperature | 2-8°C (protect from light) | [2] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), DMSO (Slightly) | [2] |

Synthesis and Applications

This compound is a crucial intermediate in the synthesis of several commercially important compounds. The following sections detail its application in the synthesis of Nitisinone and Isoxaflutole, both of which are potent inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

Synthesis of Nitisinone

Nitisinone, 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, is a medication used to treat hereditary tyrosinemia type 1.[3][4] It acts by inhibiting HPPD, thereby preventing the accumulation of toxic metabolites.[5][6] The synthesis of Nitisinone can be achieved from this compound through a three-step process.

Step 1: Hydrolysis of this compound to 2-Nitro-4-(trifluoromethyl)benzoic acid

A general procedure for the hydrolysis of a methyl ester to a carboxylic acid is as follows:

-

To a solution of this compound (1 equivalent) in a suitable solvent such as methanol or a mixture of methanol and water, add an aqueous solution of a strong base, for example, sodium hydroxide (2-3 equivalents).

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

-

Acidify the aqueous solution with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain 2-nitro-4-(trifluoromethyl)benzoic acid.

Step 2: Synthesis of 2-Nitro-4-(trifluoromethyl)benzoyl chloride

-

To a stirred solution of 2-nitro-4-(trifluoromethyl)benzoic acid (1 equivalent) in a dry, inert solvent like dichloromethane, add oxalyl chloride (1.03 equivalents).[7]

-

A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Stir the reaction mixture at room temperature until the evolution of gas ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2-nitro-4-(trifluoromethyl)benzoyl chloride, which can be used in the next step without further purification.

Step 3: Synthesis of Nitisinone

-

Dissolve 1,3-cyclohexanedione (1 equivalent) in dichloromethane.

-

Add triethylamine (3.0 equivalents) to the solution to form the enolate.[7]

-

To this mixture, add the previously prepared 2-nitro-4-(trifluoromethyl)benzoyl chloride (1 equivalent).

-

Add a catalytic amount of trimethylsilyl cyanide (TMSCN) (0.05 equivalents) and stir the reaction overnight at room temperature.[7]

-

Wash the reaction mixture with 2M hydrochloric acid.

-

Extract the product into 1M sodium hydroxide at pH ~12.

-

Acidify the aqueous layer to pH ~2 with a strong acid to precipitate Nitisinone.

-

Extract the product with a suitable organic solvent like isopropyl acetate and crystallize to obtain pure Nitisinone.[7]

Synthesis of Isoxaflutole

The general mechanism of action for Isoxaflutole involves its conversion in plants and soil to a diketonitrile derivative, which is the active herbicidal compound that inhibits HPPD.[2] This inhibition leads to a blockage in the biosynthesis of plastoquinone, a crucial cofactor for phytoene desaturase in the carotenoid biosynthesis pathway, ultimately causing the characteristic bleaching of susceptible weeds.[1][7]

Biological Activity and Signaling Pathways

The primary biological target for the major derivatives of this compound, such as Nitisinone and Isoxaflutole, is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).

HPPD Inhibition Signaling Pathway

HPPD is a key enzyme in the catabolic pathway of tyrosine. In humans, a deficiency in the downstream enzyme, fumarylacetoacetate hydrolase, leads to hereditary tyrosinemia type 1, where the accumulation of toxic upstream metabolites causes severe liver and kidney damage. Nitisinone inhibits HPPD, preventing the formation of these toxic metabolites.[5][6]

In plants, HPPD is essential for the biosynthesis of plastoquinone, a vital component of the photosynthetic electron transport chain and a cofactor for phytoene desaturase in the carotenoid biosynthesis pathway. Inhibition of HPPD by herbicides like Isoxaflutole disrupts photosynthesis and leads to the degradation of chlorophyll, resulting in plant death.[1][7]

Other Potential Applications

This compound serves as a versatile starting material for a range of other biologically active compounds, although detailed, publicly available experimental protocols starting from this specific precursor are limited. These compound classes include:

-

Isoxazolinone Antibacterial Agents : These compounds are of interest for their potential to combat bacterial infections.[1]

-

Benzo[b]azepines : This structural motif is found in various centrally active pharmaceuticals.

-

Cholesterol Ester Transfer Protein (CETP) Inhibitors : These are investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists : These are explored as potential analgesics for pain management.

-

Corticotropin-Releasing Factor (CRF) Receptor Antagonists : These are studied for their potential in treating stress-related disorders like anxiety and depression.

-

Raf Kinase Inhibitors : These are investigated as potential anti-cancer agents.

The synthesis of these diverse scaffolds from this compound would typically involve initial transformations of the nitro and/or ester functionalities to introduce the necessary reactive handles for subsequent cyclization and derivatization reactions.

Quantitative Data

The following table summarizes available quantitative data for Nitisinone and related HPPD inhibitors.

| Compound | Target | IC₅₀ / Kᵢ | Assay Conditions | Reference |

| Nitisinone | Human Liver HPPD | IC₅₀ ≈ 40 nM | in vitro | [2] |

| Nitisinone | Rat Liver HPPD | IC₅₀ = 173 nM | in vitro | [10] |

| HPPD-IN-3 | Arabidopsis thaliana HPPD | IC₅₀ = 10 nM | in vitro | [10] |

| Fenquinotrione | Rice HPPD | IC₅₀ = 27.2 nM | in vitro | [10] |

| Fenquinotrione | Arabidopsis thaliana HPPD | IC₅₀ = 44.7 nM | in vitro | [10] |

| Mesotrione | Arabidopsis thaliana HPPD | Kᵢ = 0.013 µM | in vitro | [4] |

| Compound I12 | Arabidopsis thaliana HPPD | Kᵢ = 0.011 µM | in vitro | [4] |

| Compound I23 | Arabidopsis thaliana HPPD | Kᵢ = 0.012 µM | in vitro | [4] |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and agrochemicals. Its utility is prominently demonstrated in the preparation of HPPD inhibitors like Nitisinone and Isoxaflutole. The detailed synthetic protocols and an understanding of the targeted biological pathways provided in this guide are intended to facilitate further research and development in medicinal and agricultural chemistry. The potential for this building block to be utilized in the synthesis of a broader range of therapeutic agents warrants further exploration by the scientific community.

References

- 1. Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tga.gov.au [tga.gov.au]

- 3. Design and synthesis of tricyclic corticotropin-releasing factor-1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

- 6. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - Abu Khalaf - Current Computer-Aided Drug Design [gynecology.orscience.ru]

- 7. EP0591275B1 - Use of 2-(2-nitro-4-trifluoromethylbenzoyl)-1,3-cyclohexanedione in the treatment of tyrosinaemia and pharmaceutical compositions - Google Patents [patents.google.com]

- 8. Trifluoromethylated Aryl Sulfonamides as Novel CETP Inhibitors: Synthesis, Induced Fit Docking, Pharmacophore Mapping and Subsequent In vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scalable Synthesis of TRPV1 Antagonist Bipyridinyl Benzimidazole Derivative via the Suzuki–Miyaura Reaction and Selective SeO2 Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of substituted pyrimidines as corticotropin releasing factor (CRF) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Identity

This compound is an aromatic compound characterized by a benzene ring substituted with a methyl ester group, a nitro group, and a trifluoromethyl group. The IUPAC name for this compound is this compound. Its structure is confirmed by various analytical techniques, and it is commonly identified by its unique CAS number and InChI key for unambiguous database referencing.

The molecular structure can be represented by the SMILES string: COC(=O)c1ccc(cc1--INVALID-LINK--[O-])C(F)(F)F.[1]

Physicochemical and Quantitative Data

The key properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 228418-45-9 | [1][2] |

| Molecular Formula | C₉H₆F₃NO₄ | [1][2] |

| Molecular Weight | 249.15 g/mol | [1][2] |

| Appearance | Colorless to Light Yellow Oil or Solid | [3] |

| Boiling Point | 272 °C | [3] |

| Density | 1.442 g/cm³ | [3][4] |

| Flash Point | 118 °C | [3][4] |

| InChI Key | WYTRZKAYPKZGCN-UHFFFAOYSA-N | |

| Purity | ≥95% | |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO | [3][4] |

| Storage Conditions | Room temperature, keep in a dark place, sealed in dry conditions | [4] |

Experimental Protocols: Synthesis

The synthesis of this compound is critical for its availability in research. One novel and efficient method involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile, which avoids the high costs and pressures of older methods using palladium catalysts.[5]

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

This initial step converts the nitrile group into a primary amide through base-catalyzed hydrolysis.

-

Reactants : 2-nitro-4-(trifluoromethyl)benzonitrile, an inorganic base (e.g., Sodium Hydroxide or Potassium Hydroxide), and water.[5]

-

Procedure :

-

Mix the 2-nitro-4-(trifluoromethyl)benzonitrile with the inorganic base and water in a suitable reaction vessel.

-

The mixture is stirred to facilitate the hydrolysis reaction.

-

Upon completion, the resulting product, 2-nitro-4-(trifluoromethyl)benzamide, is isolated from the reaction mixture.

-

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

The second step involves the conversion of the amide to the methyl ester via alcoholysis in an acidic methanol solution.

-

Reactants : 2-nitro-4-(trifluoromethyl)benzamide (from Step 1), methanol, and sulfuric acid.[5]

-

Procedure :

This method offers the advantages of lower cost, milder reaction conditions, simpler operation, and higher yield compared to previous synthesis routes.[5]

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow of the described synthesis method for this compound.

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-nitro-4-(trifluoromethyl)benzoate (CAS No. 228418-45-9). Due to the limited availability of directly published spectra for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. The information herein is intended to support research and development activities by providing expected spectral characteristics and detailed experimental methodologies.

Chemical Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral data of analogous compounds, including methyl benzoate, various nitrobenzoates, and trifluoromethyl-substituted aromatic compounds.

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.2 - 8.4 | d | ~8.0 | 1H | Ar-H |

| ~7.8 - 8.0 | d | ~8.0 | 1H | Ar-H |

| ~7.6 - 7.8 | s | - | 1H | Ar-H |

| ~3.9 - 4.0 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~148 - 150 | C-NO₂ |

| ~135 - 137 | C-CF₃ (quartet) |

| ~132 - 134 | Ar-C |

| ~128 - 130 | Ar-C |

| ~125 - 127 | Ar-C |

| ~122 - 124 (q) | -CF₃ |

| ~52 - 54 | -OCH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1730 - 1715 | Strong | C=O Stretch (Ester) |

| ~1600 - 1580 | Medium | Aromatic C=C Stretch |

| ~1530 - 1510 | Strong | Asymmetric N-O Stretch (NO₂) |

| ~1350 - 1330 | Strong | Symmetric N-O Stretch (NO₂) |

| ~1300 - 1100 | Strong | C-F Stretch (CF₃) |

| ~1250 - 1000 | Strong | C-O Stretch (Ester) |

MS (Mass Spectrometry) Data (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Possible Fragment |

| 249 | Moderate | [M]⁺ |

| 218 | High | [M - OCH₃]⁺ |

| 203 | Moderate | [M - NO₂]⁺ |

| 190 | Low | [M - COOCH₃]⁺ |

| 171 | Moderate | [M - NO₂ - OCH₃]⁺ |

| 145 | High | [C₇H₄F₃]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above. These protocols are generalized for standard organic compound analysis and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube. Ensure the solid is fully dissolved.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Process the data similarly to the ¹H spectrum and reference it to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for solid samples.

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Press the sample firmly against the crystal using the pressure clamp.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to separate the compound from any impurities and to determine its mass spectrum.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from a low m/z (e.g., 40) to a value above the expected molecular weight (e.g., 300).

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and a predicted fragmentation pathway in mass spectrometry.

References

An In-depth Technical Guide to the Solubility and Stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Methyl 2-nitro-4-(trifluoromethyl)benzoate. This document is intended to be a valuable resource for professionals in research and development who are handling or considering the use of this compound.

Core Compound Properties

This compound is a chemical intermediate with the molecular formula C₉H₆F₃NO₄ and a molecular weight of 249.14 g/mol .[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 228418-45-9 | [2] |

| Molecular Formula | C₉H₆F₃NO₄ | [1] |

| Molecular Weight | 249.14 g/mol | [1] |

| Appearance | Colorless to Light Yellow Oil | [2] |

| Boiling Point | 272℃ | [1] |

| Density | 1.442 g/cm³ | [2] |

| Flash Point | 118℃ | [2] |

Solubility Profile

Qualitative Solubility

Available data indicates that this compound has limited solubility in common laboratory solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Acetonitrile | Slightly Soluble | [2] |

| Chloroform | Slightly Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [2] |

| Water | Insoluble (predicted) | [3][4] |

The prediction of insolubility in water is based on the general characteristics of similar aromatic esters.[3][4]

Quantitative Solubility of a Structural Analog

In the absence of direct quantitative data, the solubility of 4-methyl-3-nitro-benzoic acid, a structurally related compound, can offer a useful reference point. A comprehensive study determined the mole fraction solubilities of this analog in various organic solvents at 298.15 K.

Table 3: Quantitative Solubility of 4-Methyl-3-nitro-benzoic Acid in Organic Solvents at 298.15 K

| Solvent Category | Solvent | Mole Fraction Solubility (x) |

| Alcohols | Methanol | 0.08960 |

| Ethanol | 0.08180 | |

| 1-Propanol | 0.07180 | |

| 2-Propanol | 0.06650 | |

| 1-Butanol | 0.06520 | |

| 2-Butanol | 0.05670 | |

| 2-Methyl-1-propanol | 0.05310 | |

| 1-Pentanol | 0.05870 | |

| 2-Pentanol | 0.04860 | |

| 3-Methyl-1-butanol | 0.05180 | |

| 4-Methyl-2-pentanol | 0.03890 | |

| Ethers | Tetrahydrofuran | 0.16450 |

| 1,4-Dioxane | 0.16120 | |

| Esters | Ethyl acetate | 0.11050 |

| Butyl acetate | 0.08630 | |

| Alkanenitrile | Acetonitrile | 0.10690 |

| Data sourced from a study on the solubility of the structural analog, 4-methyl-3-nitro-benzoic acid. |

Stability Considerations

The stability of this compound is a critical factor for its storage, handling, and application. While specific kinetic data for its degradation is not available, its chemical structure suggests potential susceptibility to hydrolysis, thermal decomposition, and photodecomposition.

Hydrolytic Stability

The presence of a methyl ester functional group suggests that the compound may undergo hydrolysis, particularly under acidic or basic conditions, to yield 2-nitro-4-(trifluoromethyl)benzoic acid and methanol. The trifluoromethyl group can also be susceptible to hydrolysis, especially under strong basic conditions, which could lead to the formation of a carboxylic acid at that position.

Thermal Stability

The recommended storage temperature of 2-8°C indicates that the compound may be sensitive to higher temperatures.[2] Thermal decomposition could lead to the release of irritating and toxic gases.

Photostability

The recommendation to protect the compound from light suggests a potential for photodegradation.[2] Aromatic nitro compounds can be susceptible to photochemical reactions.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not published. However, standard methodologies can be adapted for this purpose.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The sample is then allowed to stand for any undissolved solid to settle.

-

Sampling and Analysis: A sample of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is then calculated and expressed in appropriate units (e.g., mg/mL, mol/L).

Stability Assessment (Forced Degradation Study)

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Methodology:

-

Stress Conditions: Solutions of this compound are subjected to various stress conditions, including:

-

Hydrolysis: Exposure to acidic, basic, and neutral aqueous solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent, such as hydrogen peroxide.

-

Thermal Stress: Heating the solid or solution at elevated temperatures.

-

Photostability: Exposing the solid or solution to UV and visible light.

-

-

Time-Point Analysis: Samples are collected at various time points during the stress testing.

-

Analytical Monitoring: A stability-indicating analytical method, typically HPLC, is used to separate the parent compound from any degradation products.

-

Data Interpretation: The rate of degradation is determined, and potential degradation products are identified and characterized to elucidate the degradation pathways.

Logical Relationships in Stability Assessment

The stability of a chemical compound is influenced by a hierarchy of factors, starting from its intrinsic chemical structure to the external environmental conditions it is exposed to.

This diagram illustrates that the inherent chemical functionalities of this compound dictate its potential degradation pathways. These degradation processes are, in turn, triggered and influenced by external environmental factors, ultimately defining the overall stability profile of the compound.

Conclusion

This technical guide consolidates the currently available information on the solubility and stability of this compound. While quantitative data is limited, the provided qualitative information, data from a structural analog, and established experimental protocols offer a solid foundation for researchers and drug development professionals. It is recommended that specific, in-house experimental determination of solubility and stability be conducted for any critical applications to ensure accurate and reliable results.

References

- 1. This compound CAS#: 228418-45-9 [amp.chemicalbook.com]

- 2. This compound CAS#: 228418-45-9 [m.chemicalbook.com]

- 3. Methyl 4-fluoro-3-nitrobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Methyl 4-fluoro-3-nitrobenzoate CAS#: 329-59-9 [m.chemicalbook.com]

In-depth Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate: Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a compilation of information from various sources. It is intended for informational purposes only and should not be substituted for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Always consult the specific SDS for the material you are handling.

Chemical Identification and Physical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a substituted aromatic nitro compound. Its chemical structure and physical properties are summarized below.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 228418-45-9 | N/A |

| Molecular Formula | C₉H₆F₃NO₄ | N/A |

| Molecular Weight | 249.15 g/mol | N/A |

| Density | 1.442 g/cm³ | N/A |

| Boiling Point | 271.8 °C at 760 mmHg | N/A |

| Flash Point | 118.2 °C | N/A |

Hazard Identification and GHS Classification

A full GHS classification for this specific compound is not publicly available. However, based on the functional groups present (nitro group, trifluoromethyl group), it should be handled with caution as a potentially hazardous substance.

Potential Hazards:

-

May be harmful if swallowed, inhaled, or in contact with skin.

-

May cause irritation to the skin, eyes, and respiratory tract.

-

The nitro group may impart explosive properties under certain conditions (e.g., heat, shock).

-

Combustion may produce hazardous decomposition products, including nitrogen oxides and hydrogen fluoride.

Experimental Protocols: General Handling and Storage

While specific experimental protocols for this compound are not detailed in the available literature, standard safe handling procedures for potentially hazardous chemical reagents should be strictly followed.

3.1. Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.

3.2. Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

3.3. Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.

Emergency Procedures

The following are general emergency procedures. Refer to your institution's specific protocols and the manufacturer's SDS.

4.1. First Aid Measures

Caption: First aid procedures for different exposure routes.

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

4.3. Accidental Release Measures

A Technical Guide to 6-(Trifluoromethyl)-1H-indole-2,3-dione (6-Trifluoromethylisatin)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The chemical formula provided in the topic, C9H6F3NO4, does not correspond to a well-documented compound. Based on the elemental composition, this technical guide focuses on the closely related and extensively studied compound, 6-(Trifluoromethyl)-1H-indole-2,3-dione , with the chemical formula C9H4F3NO2 . This compound, also known as 6-Trifluoromethylisatin, is a key heterocyclic framework in medicinal chemistry.

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its diverse biological activities.[1][2] The introduction of a trifluoromethyl (-CF3) group into the isatin core can significantly enhance its metabolic stability, cell membrane permeability, and overall pharmacological profile.[3] 6-(Trifluoromethyl)-1H-indole-2,3-dione, a derivative of isatin, has emerged as a compound of significant interest in drug discovery, particularly in the development of novel anticancer therapeutics.[1][4] Its versatile structure allows for modifications that target various oncogenic pathways, including kinase modulation, inhibition of tubulin polymerization, and induction of apoptosis.[1][4]

This guide provides a comprehensive overview of 6-(Trifluoromethyl)-1H-indole-2,3-dione, including its chemical properties, synthesis, experimental protocols, and its role as a scaffold for anticancer agents.

Chemical and Physical Properties

The physicochemical properties of 6-(Trifluoromethyl)-1H-indole-2,3-dione are crucial for its application in chemical synthesis and pharmaceutical formulations. A summary of its key properties is presented below.

| Property | Value | Reference |

| IUPAC Name | 6-(Trifluoromethyl)-1H-indole-2,3-dione | N/A |

| Synonyms | 6-Trifluoromethylisatin | N/A |

| Molecular Formula | C9H4F3NO2 | ChemSpider |

| Molecular Weight | 215.13 g/mol | ChemSpider |

| Appearance | Light red to gray crystalline solid | [5] |

| Solubility | Insoluble in water; Soluble in ethanol, dichloromethane | [5] |

| Storage | Store at -20°C, sealed, away from moisture | [6] |

Synthesis and Experimental Protocols

The most established method for synthesizing substituted isatins, including the 6-trifluoromethyl derivative, is the Sandmeyer isatin synthesis.[2][5][7] This two-step process offers a reliable route from commercially available anilines.

General Synthesis Workflow: Sandmeyer Isatin Synthesis

The synthesis proceeds in two main stages:

-

Formation of the Isonitrosoacetanilide Intermediate: A substituted aniline (4-(trifluoromethyl)aniline) is reacted with chloral hydrate and hydroxylamine hydrochloride.[2][7]

-

Acid-Catalyzed Cyclization: The intermediate undergoes intramolecular electrophilic substitution in the presence of a strong acid, such as concentrated sulfuric acid, to yield the final isatin product.[5][7]

Caption: Workflow for the Sandmeyer synthesis of 6-(Trifluoromethyl)isatin.

Detailed Experimental Protocol: Sandmeyer Synthesis

Step 1: Synthesis of N-(4-(Trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide

-

To a stirred solution of 4-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, add a solution of chloral hydrate (1.1 eq) in water.

-

Subsequently, add a solution of hydroxylamine hydrochloride (3.0 eq) in water.

-

Heat the reaction mixture to 90-100°C for 1-2 hours.

-

Cool the mixture and collect the resulting precipitate by filtration.

-

Wash the solid with water and dry thoroughly to yield the isonitrosoacetanilide intermediate.

Step 2: Synthesis of 6-(Trifluoromethyl)-1H-indole-2,3-dione

-

Preheat concentrated sulfuric acid (or methanesulfonic acid for poorly soluble analogs) to 50-60°C in a separate flask.[5]

-

Slowly add the dried intermediate from Step 1 to the heated acid with stirring.

-

Increase the temperature to 80-90°C and maintain for 30-60 minutes until cyclization is complete.

-

Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Collect the precipitated solid by filtration, wash with water until neutral, and dry to obtain the final product, 6-(Trifluoromethyl)-1H-indole-2,3-dione.

Biological Activity and Mechanism of Action

Isatin derivatives are known to exhibit a wide range of biological activities, with anticancer properties being the most extensively studied.[8][9] The trifluoromethyl substituent at the 6-position can enhance this activity.

Anticancer Activity

Derivatives of 6-trifluoromethylisatin have shown significant cytotoxicity against various human cancer cell lines, including breast, colon, and lung cancer.[1][8] The primary mechanism of action involves the induction of apoptosis (programmed cell death) through multiple signaling pathways.

| Cancer Cell Line | Compound Type | IC50 (µM) | Mechanism | Reference |

| MCF-7 (Breast) | Isatin-hydrazone hybrid | <10 | ROS-mediated apoptosis, Caspase-3/9 activation | [8] |

| SW620 (Colon) | Isatin-oxime derivative | <10 | Not specified | [8] |

| NCI-H460 (Lung) | Isatin-oxime derivative | <10 | Not specified | [8] |

| Leukemia subpanel | 5-Bromo-isatin hybrid | 0.69 - 3.35 | Not specified | [10] |

Signaling Pathway: Caspase-Mediated Apoptosis

A key mechanism for the anticancer effect of isatin derivatives is the activation of the caspase cascade, which executes the apoptotic process.[1][4] Isatin-based compounds can induce the intrinsic apoptosis pathway, which is initiated by mitochondrial stress. This leads to the release of cytochrome c, formation of the apoptosome, and subsequent activation of initiator caspase-9, which in turn activates the executioner caspase-3.[8]

Caption: Intrinsic apoptosis pathway induced by 6-CF3-isatin derivatives.

Experimental Protocol: Caspase-3 Colorimetric Assay

This protocol provides a method to quantify the activity of caspase-3, a key executioner in apoptosis, in cell lysates after treatment with a test compound. The assay detects the chromophore p-nitroaniline (p-NA) after cleavage from the labeled substrate DEVD-pNA.[11][12]

1. Sample Preparation:

-

Culture cells (e.g., MCF-7) to the desired density (1-5 x 10^6 cells) in appropriate plates.

-

Induce apoptosis by treating cells with the 6-trifluoromethylisatin derivative at various concentrations for a predetermined time. Include an untreated control.

-

Pellet the cells by centrifugation (e.g., 10,000 x g for 1 min).[12]

-

Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[12]

-

Centrifuge the lysate to pellet debris and transfer the supernatant (cytosolic extract) to a fresh, chilled tube.

-

Determine the protein concentration of the lysate. Adjust the concentration to 50-200 µg of protein per 50 µL of lysis buffer.[12]

2. Assay Procedure:

-

Prepare a Reaction Mix containing 2X Reaction Buffer and 10 mM DTT.[12]

-

To each well of a 96-well plate, add 50 µL of the Reaction Mix.

-

Add 50 µL of the prepared cell lysate to the corresponding wells.

-

Add 5 µL of the DEVD-pNA (4 mM) substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 400-405 nm using a microplate reader.[11]

3. Data Analysis:

-

Compare the absorbance values from the treated samples with the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

6-(Trifluoromethyl)-1H-indole-2,3-dione is a synthetically accessible and highly versatile scaffold for the development of novel therapeutic agents. Its favorable physicochemical properties, combined with its potent biological activity, particularly in the induction of apoptosis in cancer cells, make it a valuable building block for drug discovery professionals. The established Sandmeyer synthesis provides a robust route for its preparation, enabling the generation of diverse libraries for structure-activity relationship studies. Further investigation into the specific molecular targets and pathways modulated by derivatives of 6-trifluoromethylisatin will continue to fuel the development of next-generation targeted therapies.

References

- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. journals.irapa.org [journals.irapa.org]

- 3. Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. abcam.cn [abcam.cn]

An In-depth Technical Guide to the Physical Properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Methyl 2-nitro-4-(trifluoromethyl)benzoate, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed data and experimental context.

Core Physical Properties

This compound is a fluorinated organic compound with the chemical formula C₉H₆F₃NO₄. At room temperature, it is described as a colorless to light yellow oil.[1] Key physical data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 249.14 g/mol | [1] |

| Boiling Point | 272 °C | [1] |

| Density | 1.442 g/cm³ | [1] |

| Flash Point | 118 °C | [1] |

| Melting Point | No data available | [2][3][4] |

| Physical Form | Oil | [1] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, and DMSO | [1] |

Note: While several sources have been consulted, a specific experimental melting point for this compound has not been reported in the available literature.

Experimental Protocols

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small sample is the Thiele tube method.[5]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heat source (e.g., Bunsen burner or heating mantle)

-

Mineral oil or other suitable heating fluid

Procedure:

-

A small amount of the this compound sample is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample in the test tube.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube containing a heating fluid, such as mineral oil.

-

The Thiele tube is gently heated, causing the temperature of the fluid to rise slowly and uniformly.

-

As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[6]

Determination of Melting Point (Capillary Method)

For organic compounds that are solid at or near room temperature, the melting point is a crucial physical property for identification and purity assessment. A standard laboratory technique for determining the melting point is the capillary method.[7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is crystalline)

Procedure:

-

A small, dry sample of the compound is finely powdered.[7]

-

A capillary tube is tapped, open-end down, into the powder to pack a small amount of the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.

-

The packed capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

-

For a pure compound, the melting range is typically sharp, within 1-2 °C.[8]

Synthesis Workflow

This compound is a key intermediate in the synthesis of various compounds. One documented application is in the preparation of isoxazolinone antibacterial agents.[1] A patented method for its preparation involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile.[9]

Caption: Synthesis of this compound.

Applications in Synthesis

This compound serves as a versatile building block in organic synthesis. Notably, it has been utilized in the preparation of:

-

Isoxazolinone antibacterial agents: These compounds are being investigated as a novel class of antibacterials.[1]

-

Benzo[b]azepines: These structures are of interest as potential inhibitors of cholesterol ester transfer protein.[1]

The reactivity of the nitro and ester functional groups, combined with the presence of the trifluoromethyl moiety, makes this compound a valuable precursor for the synthesis of complex and biologically active molecules.

References

- 1. This compound CAS#: 228418-45-9 [amp.chemicalbook.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. lgcstandards.com [lgcstandards.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jove.com [jove.com]

- 7. scribd.com [scribd.com]

- 8. athabascau.ca [athabascau.ca]

- 9. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

Determining the Frontier Molecular Orbital Energies of Methyl 2-nitro-4-(trifluoromethyl)benzoate: A Technical Guide

Introduction

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a significant intermediate in the synthesis of pharmaceuticals and agrochemicals. Its electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, stability, and potential applications in materials science and drug design. The HOMO-LUMO energy gap is a key parameter that influences the molecule's optical and electronic characteristics.

This technical guide provides a comprehensive overview of the methodologies for determining the HOMO and LUMO energy levels of this compound. In the absence of specific published experimental data for this molecule, this document outlines detailed experimental and computational protocols that can be employed by researchers. The guide is intended for an audience of researchers, scientists, and professionals in drug development.

Hypothetical Data Summary

The following table presents hypothetical, yet realistic, HOMO and LUMO energy levels for this compound, derived from typical values for structurally similar nitroaromatic compounds. These values serve as a reference for what might be expected from experimental and computational studies.

| Parameter | Experimental (Cyclic Voltammetry) | Computational (DFT) |

| HOMO Energy (eV) | -6.5 | -6.8 |

| LUMO Energy (eV) | -3.5 | -3.2 |

| HOMO-LUMO Gap (eV) | 3.0 | 3.6 |

Experimental Protocol: Cyclic Voltammetry

Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can then be used to estimate the HOMO and LUMO energy levels.[1][2]

1. Materials and Equipment:

-

Analyte: this compound

-

Solvent: Anhydrous acetonitrile or dichloromethane

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

-

Reference Standard: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple

-

Working Electrode: Glassy carbon electrode

-

Reference Electrode: Ag/AgCl electrode

-

Counter Electrode: Platinum wire

-

Potentiostat

-

Electrochemical Cell

-

Inert Gas: Nitrogen or Argon

2. Procedure:

-

Solution Preparation: Prepare a solution of this compound (1-5 mM) in the chosen solvent containing the supporting electrolyte.

-

Cell Assembly: Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the analyte solution.

-

Degassing: Purge the solution with an inert gas for 15-20 minutes to remove dissolved oxygen.

-

Cyclic Voltammetry Measurement:

-

Scan the potential from an initial value where no reaction occurs towards a positive potential to observe the oxidation peak.

-

Reverse the scan towards a negative potential to observe the reduction peak.

-

Record the cyclic voltammogram.

-

-

Reference Measurement: Add a small amount of ferrocene to the solution and record the cyclic voltammogram of the Fc/Fc⁺ redox couple.

-

Data Analysis:

-

Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram of the analyte.

-

Determine the half-wave potential of the ferrocene standard (E₁/₂ (Fc/Fc⁺)).

-

Calculate the HOMO and LUMO energy levels using the following empirical equations[3]:

-

HOMO (eV) = -[Eox - E₁/₂ (Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[Ered - E₁/₂ (Fc/Fc⁺) + 4.8]

-

-

3. Workflow for Experimental Determination:

Caption: Experimental workflow for determining HOMO and LUMO energy levels using Cyclic Voltammetry.

Computational Protocol: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and calculate their HOMO and LUMO energies.[4]

1. Software:

-

Gaussian, ORCA, or other quantum chemistry software packages.

2. Procedure:

-

Molecule Building: Construct the 3D structure of this compound using a molecular editor.

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

A common level of theory for such molecules is the B3LYP functional with a 6-31G(d) or larger basis set.

-

-

Frequency Calculation:

-

Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

-

-

Orbital Energy Calculation:

-

The energies of the molecular orbitals, including the HOMO and LUMO, are obtained from the output of the geometry optimization or a subsequent single-point energy calculation.

-

-

Data Analysis:

-

Identify the energies of the highest occupied and lowest unoccupied molecular orbitals from the calculation output file.

-

The HOMO-LUMO gap is the difference between these two energy values.

-

3. Logical Flow for Computational Determination:

Caption: Logical workflow for calculating HOMO and LUMO energy levels using Density Functional Theory.

The determination of HOMO and LUMO energy levels is essential for characterizing the electronic properties and predicting the reactivity of this compound. This guide provides robust experimental and computational protocols to achieve this. While the experimental approach of cyclic voltammetry provides values that are directly comparable to electrochemical measurements, DFT calculations offer a theoretical understanding of the molecule's electronic structure. The combination of both methods can provide a comprehensive and well-validated understanding of the frontier molecular orbitals of this important chemical intermediate.

References

A Technical Guide to Methyl 2-nitro-4-(trifluoromethyl)benzoate for Researchers and Drug Development Professionals

An In-depth Overview of Commercial Availability, Synthesis, and Physicochemical Properties

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a key chemical intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals. Its trifluoromethyl and nitro-substituted benzene ring structure makes it a versatile building block for creating complex organic compounds. This technical guide provides a comprehensive overview of its commercial availability, detailed synthetic protocols, and known physicochemical properties to support researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound (CAS Number: 228418-45-9) is commercially available from a range of chemical suppliers. The typical purity offered is around 95-98%. It is generally supplied as a solid or oil, indicating a low melting point. Pricing and available quantities vary by supplier.

Below is a summary of prominent suppliers and their offerings:

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Sigma-Aldrich | AMBH6FD7F893 / 228418-45-9 | 95% | 250 mg, 1 g, 5 g |

| Santa Cruz Biotechnology | sc-281575 / 228418-45-9 | Not specified | Inquire |

| LGC Standards | TRC-M324480 / 228418-45-9 | Not specified | 2.5 g, 5 g, 25 g[1] |

| Ambeed, Inc. | A865013 / 228418-45-9 | 95% | 250 mg, 1 g, 5 g |

| Laibo Chem (via Orion Cientific) | LB462494BR / 228418-45-9 | Not specified | 1 g, 5 g[2] |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is presented below. It is important to consult the Safety Data Sheet (SDS) from the specific supplier before handling this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃NO₄ | [3] |

| Molecular Weight | 249.15 g/mol | [3] |

| CAS Number | 228418-45-9 | [3] |

| Physical Form | Solid or liquid, Oil[4] | [4] |

| Color | Colourless to Light Yellow[4] | [4] |

| Boiling Point | 272 °C | [4] |

| Density | 1.442 g/cm³ | [4] |

| Flash Point | 118 °C | [4] |

| Storage Temperature | Room temperature, keep in dark place, sealed in dry or 2-8°C (protect from light)[4] | [4] |

| Solubility | Acetonitrile (Slightly), Chloroform (Slightly), DMSO (Slightly) | [4] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [2] |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) | [2] |

Spectroscopic Data

Detailed, peer-reviewed spectroscopic data for this compound is not widely available in the public domain. Researchers should obtain a Certificate of Analysis (CoA) from their supplier or perform their own analytical characterization. For reference, typical spectral regions for the key functional groups are provided based on related compounds.

| Spectroscopy | Expected Peaks for Key Functional Groups |

| ¹H NMR | Aromatic protons (δ 7.5-8.5 ppm), Methyl ester protons (δ ~3.9 ppm). |

| ¹³C NMR | Carbonyl carbon (δ ~165 ppm), Aromatic carbons (δ 120-150 ppm), CF₃ carbon (quartet), Methyl carbon (δ ~53 ppm). |

| IR Spectroscopy | C=O stretch (ester) ~1730 cm⁻¹, N-O stretches (nitro) ~1530 and ~1350 cm⁻¹, C-F stretches ~1300-1100 cm⁻¹. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 249. Fragmentation may show loss of -OCH₃ (m/z = 218) and -NO₂ (m/z = 203). |

Experimental Protocols for Synthesis

A patented method for the preparation of this compound involves a two-step process starting from 2-nitro-4-(trifluoromethyl)benzonitrile[5]. The general workflow is outlined below, followed by a detailed experimental protocol for the second step.

Synthesis Workflow

Caption: General two-step synthesis pathway for this compound.

Detailed Protocol for Alcoholysis of 2-Nitro-4-(trifluoromethyl)benzamide

This protocol is adapted from a specific example within the patent CN108191667B[5].

Materials:

-

2-Nitro-4-(trifluoromethyl)benzamide

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (98%)

-

Ice bath

-

Reaction flask with reflux condenser and magnetic stirrer

Procedure:

-

Preparation of the Sulfuric Acid-Methanol Solution: In a reaction flask, add 10 mL of methanol. Cool the flask in an ice bath. While stirring, slowly and dropwise add 0.75 g of 98% concentrated sulfuric acid. Stir the solution for 5 minutes after the addition is complete.

-

Reaction: To the cooled sulfuric acid-methanol solution, add 0.2 g of 2-nitro-4-(trifluoromethyl)benzamide.

-

Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction can be monitored by a suitable chromatographic technique (e.g., HPLC or TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product can be isolated using standard organic chemistry techniques such as extraction and purification by column chromatography. The patent reports a yield of 94% for this specific example[5].

Note on Reaction Conditions: The patent indicates that the molar ratio of sulfuric acid to the benzamide can range from 3-9:1, and the reaction temperature for the alcoholysis is typically between 60-80 °C[5]. The concentration of the sulfuric acid in methanol can also be varied, which affects the reaction time and yield[5]. Researchers should optimize these conditions for their specific setup.

Logical Relationship for Synthesis Optimization

The key variables in the alcoholysis step are the concentration of the sulfuric acid catalyst and the reaction time. The following diagram illustrates the logical relationship for optimizing the synthesis.

Caption: Decision logic for optimizing the alcoholysis reaction conditions.

This technical guide provides a foundational understanding of this compound for its application in research and development. For any laboratory work, it is imperative to consult the original literature and safety data sheets and to conduct a thorough risk assessment.

References

- 1. This compound [lgcstandards.com]

- 2. Methyl 2-nitrobenzoate | C8H7NO4 | CID 69072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound CAS#: 228418-45-9 [amp.chemicalbook.com]

- 5. CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzoate - Google Patents [patents.google.com]

Methodological & Application

Synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate from 2-nitro-4-trifluoromethyl benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of Methyl 2-nitro-4-(trifluoromethyl)benzoate from 2-nitro-4-(trifluoromethyl)benzonitrile. The primary method described is a robust two-step process involving the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by Fischer-Speier esterification. An alternative pathway through an amide intermediate is also presented, based on established patent literature, which offers high yield and purity. These protocols are intended to guide researchers in the efficient laboratory-scale synthesis of this valuable chemical intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precursors, such as 2-nitro-4-(trifluoromethyl)benzonitrile, are readily available starting materials. The conversion of the nitrile functionality to a methyl ester is a critical transformation. This document outlines a reliable and scalable two-step synthetic route. The first step involves the hydrolysis of the nitrile to 2-nitro-4-(trifluoromethyl)benzoic acid. The subsequent step is the esterification of the carboxylic acid with methanol to yield the desired product.

Reaction Pathway

The synthesis of this compound from 2-nitro-4-(trifluoromethyl)benzonitrile can be effectively achieved through a two-step sequence:

-

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile to 2-nitro-4-(trifluoromethyl)benzoic acid.

-

Step 2: Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid to this compound.

An alternative, and often preferred, industrial method proceeds through the formation of an intermediate amide, 2-nitro-4-(trifluoromethyl)benzamide, which is then subjected to alcoholysis to yield the final methyl ester. This method can offer advantages in terms of reaction selectivity and product purity.[1]

Experimental Protocols

Protocol 1: Two-Step Synthesis via Carboxylic Acid Intermediate

Step 1: Hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile

This procedure outlines the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.[2][3][4][5][6]

Materials:

-

2-nitro-4-(trifluoromethyl)benzonitrile

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, add 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq).

-

Slowly add a 50% aqueous solution of sulfuric acid (5-10 eq).

-

Heat the reaction mixture to reflux (typically 100-120°C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

-

The solid carboxylic acid product will precipitate. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to remove any remaining acid. The aqueous layer can then be re-acidified to precipitate the pure carboxylic acid.

-

Dry the purified 2-nitro-4-(trifluoromethyl)benzoic acid under vacuum.

Step 2: Fischer-Speier Esterification of 2-nitro-4-(trifluoromethyl)benzoic acid

This protocol describes the esterification of the intermediate carboxylic acid to the final methyl ester.[7][8][9][10][11]

Materials:

-

2-nitro-4-(trifluoromethyl)benzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

Procedure:

-

In a dry round-bottom flask, dissolve 2-nitro-4-(trifluoromethyl)benzoic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.

-

Heat the mixture to reflux (typically 65-70°C) for 3-6 hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, cool the mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

-

Evaporate the solvent to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Protocol 2: Two-Step Synthesis via Amide Intermediate

This protocol is adapted from patent literature and proceeds through a benzamide intermediate, which can provide high purity and yield.[1]

Step 1: Hydrolysis to 2-nitro-4-(trifluoromethyl)benzamide

Materials:

-

2-nitro-4-(trifluoromethyl)benzonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, mix 2-nitro-4-(trifluoromethyl)benzonitrile (1.0 eq) with water.

-

Add the inorganic base (Sodium Hydroxide or Potassium Hydroxide).

-

Heat the hydrolysis reaction. If using sodium hydroxide, maintain the temperature at 45-55°C. If using potassium hydroxide, maintain the temperature at 55-65°C.

-

Monitor the reaction by HPLC until the starting material is consumed.

-

Upon completion, the 2-nitro-4-(trifluoromethyl)benzamide can be isolated.

Step 2: Alcoholysis of 2-nitro-4-(trifluoromethyl)benzamide

Materials:

-

2-nitro-4-(trifluoromethyl)benzamide

-

Methanol

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Prepare a sulfuric acid-methanol solution by cooling methanol in an ice bath and slowly adding concentrated sulfuric acid.

-

Add 2-nitro-4-(trifluoromethyl)benzamide (1.0 eq) to the sulfuric acid-methanol solution.

-

Heat the mixture to reflux and maintain for approximately 24 hours.

-

Monitor the reaction by HPLC. The reaction may yield a high percentage of the desired methyl ester along with a small amount of the carboxylic acid.

-

The final product, this compound, can be isolated and purified using standard workup procedures as described in Protocol 1, Step 2.

Data Presentation

Table 1: Summary of Reaction Conditions for Protocol 1

| Parameter | Step 1: Hydrolysis | Step 2: Esterification |

| Starting Material | 2-nitro-4-(trifluoromethyl)benzonitrile | 2-nitro-4-(trifluoromethyl)benzoic acid |

| Reagents | Concentrated H₂SO₄, Water | Methanol, Concentrated H₂SO₄ |

| Solvent | Water | Methanol |

| Temperature | 100-120°C (Reflux) | 65-70°C (Reflux) |

| Reaction Time | 4-8 hours | 3-6 hours |